4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.386 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenylazo group makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine typically involves the reaction of 4-nitroaniline with 4-methylpiperidine in the presence of a coupling agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azo group can be reduced to hydrazo compounds using reducing agents such as sodium dithionite.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium dithionite, ethanol.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products Formed
Oxidation: 4-Methyl-1-(4-(4-aminophenylazo)phenyl)piperidine.
Reduction: 4-Methyl-1-(4-(4-hydrazinophenylazo)phenyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine involves its interaction with various molecular targets. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(4-(phenylazo)phenyl)piperidine
- 3,5-Dimethyl-4-(2-nitrophenylazo)phenol
- 4-(4-Nitrophenylazo)phenol
- 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- 2-(4-(4-Nitrophenylazo)phenyl)isoindoline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline
Uniqueness
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is unique due to its specific structural features, including the presence of both a piperidine ring and a nitrophenylazo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
200394-30-5 |
---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[4-(4-methylpiperidin-1-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H20N4O2/c1-14-10-12-21(13-11-14)17-6-2-15(3-7-17)19-20-16-4-8-18(9-5-16)22(23)24/h2-9,14H,10-13H2,1H3 |
InChI Key |
YBWKLMSPFXNQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.